1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine

Description

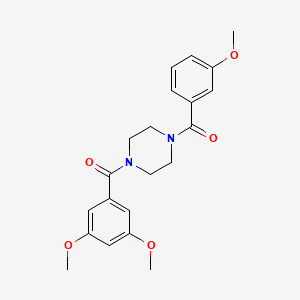

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is a bis-aromatic piperazine derivative characterized by two distinct benzoyl substituents on the piperazine ring. The compound features a 3,5-dimethoxybenzoyl group at position 1 and a 3-methoxybenzoyl group at position 4 (Figure 1). This structural arrangement confers unique physicochemical properties, including moderate polarity due to the methoxy groups and a planar aromatic system that may influence binding interactions in biological systems.

Properties

IUPAC Name |

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-17-6-4-5-15(11-17)20(24)22-7-9-23(10-8-22)21(25)16-12-18(27-2)14-19(13-16)28-3/h4-6,11-14H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKVSNLVCCCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine typically involves the acylation of piperazine with the corresponding benzoyl chlorides. The reaction can be carried out under basic conditions using a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

- Dissolve piperazine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.

- Add triethylamine or pyridine to the solution to act as a base.

- Slowly add 3,5-dimethoxybenzoyl chloride and 3-methoxybenzoyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature or under reflux conditions for several hours.

- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. Additionally, automated purification systems can be utilized to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzoyl rings can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzoyl piperazine derivatives.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups can influence the compound’s binding affinity and specificity towards these targets. The piperazine ring can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : $ \text{C}{23}\text{H}{25}\text{N}2\text{O}6 $ (estimated based on analogous structures in ).

- Molecular Weight : ~431.47 g/mol.

The compound’s dual benzoyl substitution distinguishes it from simpler mono-substituted piperazines and may enhance stability or receptor affinity compared to derivatives with alkyl or heteroaryl groups.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine and related piperazine derivatives.

Structural and Functional Insights

Substituent Effects on Polarity and Reactivity

- Nitro vs. Methoxy Groups : The nitro-substituted analog () exhibits higher polarity but reduced metabolic stability compared to the methoxy-rich target compound. Nitro groups are prone to enzymatic reduction, limiting in vivo applications .

- Benzoyl vs. Benzyl Groups: Benzoyl substituents (as in the target compound) introduce ketone functionality, enhancing hydrogen-bond acceptor capacity compared to benzyl groups ().

Biological Activity

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is a synthetic compound that belongs to the piperazine class of compounds. It possesses unique structural features that may influence its biological activity, including a piperazine ring with two methoxy-substituted benzoyl groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.38 g/mol. The presence of methoxy groups enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxy substituents may facilitate binding to specific proteins, altering their activity and influencing cellular signaling pathways.

- Enzyme Inhibition: Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: The structural characteristics allow for binding to neurotransmitter receptors, which could impact neuropharmacological profiles.

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. While specific data on this compound is sparse, related compounds have shown effectiveness against various bacterial and fungal strains. This potential warrants further investigation into its use as an antimicrobial agent.

Case Studies

In a study evaluating piperazine derivatives for anticancer activity, several compounds were tested against human tumor cell lines. The results indicated that modifications in the aromatic regions significantly influenced the antiproliferative effects observed.

- Study Findings: Derivatives with multiple methoxy groups exhibited enhanced solubility and improved interaction with cancer cell lines.

- Conclusion: The unique substitution pattern of this compound suggests it may possess favorable properties for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.